6-Aminopyridin-3-ol hydrobromide
Overview
Description
6-Aminopyridin-3-ol hydrobromide is a chemical compound with the molecular formula C5H7BrN2O . It is also known by other names such as 6-AMINOPYRIDIN-3-OL HBR and 2-Amino-5-hydroxypyridine hydrobromide .
Synthesis Analysis
Aminopyridines, including 6-Aminopyridin-3-ol hydrobromide, have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The synthesis of different types of aminopyridine derivatives involves various methods, including Chichibabin amination .Molecular Structure Analysis
The molecular structure of 6-Aminopyridin-3-ol hydrobromide consists of 5 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
Aminopyridines, including 6-Aminopyridin-3-ol hydrobromide, have been the subject of numerous studies due to their diverse pharmacological activities . They have been used in the synthesis of various types of aminopyridine derivatives .Scientific Research Applications
Synthesis and Structural Importance
6-Aminopyridin-3-ol hydrobromide plays a crucial role in the synthesis of bioactive compounds and organic materials. It is a key structural core in many natural products and medicines. The development of new methods for its preparation is vital due to limited efficient synthesis techniques (Bolliger et al., 2011).
Anti-Inflammatory and Anti-Colitis Properties
This compound has shown significant anti-inflammatory activity, particularly in the treatment of inflammatory bowel disease. Its analogs, synthesized with diverse side chains, have demonstrated substantial inhibitory effects on colon inflammation. One specific analog was found to be more potent than existing anti-colitis drugs (Chaudhary et al., 2020).
Hydrogen Bonding and Crystal Structures
The mono-hydrobromide salts of 6-Aminopyridin-3-ol derivatives exhibit unique hydrogen bonding patterns and crystal structures. These structures are critical in understanding the compound's behavior in various applications (Böck et al., 2021).
Pharmaceutical Applications
In pharmaceutical research, 6-Aminopyridin-3-ol hydrobromide derivatives have been used to inhibit prion replication in cell cultures, showing potential for treating prion diseases (May et al., 2007).
Antiangiogenic Activity
Certain derivatives of 6-Aminopyridin-3-ol hydrobromide have demonstrated high antiangiogenic activities. This property is crucial in developing treatments for angiogenesis-related pathologies, including certain types of cancer (Lee et al., 2014).
Process Development in Pharmaceutical Manufacturing
6-Aminopyridin-3-ol hydrobromide is also involved in the process development and crystallization of novel pharmaceutical compounds. Its role in the synthesis of topical antiandrogens highlights its versatility in drug development (Daver et al., 2017).
Safety And Hazards
6-Aminopyridin-3-ol hydrobromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
properties
IUPAC Name |
6-aminopyridin-3-ol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.BrH/c6-5-2-1-4(8)3-7-5;/h1-3,8H,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLBTWHWLQVYFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735685 | |
Record name | 6-Aminopyridin-3-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminopyridin-3-ol hydrobromide | |
CAS RN |
330473-75-1 | |
Record name | 6-Aminopyridin-3-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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